[4-Bromo-2-(trifluoromethyl)phenyl]thiourea

Catalog No.
S756768
CAS No.
208186-71-4
M.F
C8H6BrF3N2S
M. Wt
299.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-Bromo-2-(trifluoromethyl)phenyl]thiourea

CAS Number

208186-71-4

Product Name

[4-Bromo-2-(trifluoromethyl)phenyl]thiourea

IUPAC Name

[4-bromo-2-(trifluoromethyl)phenyl]thiourea

Molecular Formula

C8H6BrF3N2S

Molecular Weight

299.11 g/mol

InChI

InChI=1S/C8H6BrF3N2S/c9-4-1-2-6(14-7(13)15)5(3-4)8(10,11)12/h1-3H,(H3,13,14,15)

InChI Key

HXTGSKARZANHPM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)NC(=S)N

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)NC(=S)N

[4-Bromo-2-(trifluoromethyl)phenyl]thiourea is an organic compound characterized by the presence of a thiourea functional group attached to a phenyl ring that is further substituted with bromine and trifluoromethyl groups. The molecular formula for this compound is C8H6BrF3N2S, and its structure can be represented as follows:

  • Bromine (Br): A halogen that enhances the compound's reactivity.
  • Trifluoromethyl (CF3): A highly electronegative group that significantly influences the compound's electronic properties.
  • Thiourea (NH2CS): A functional group that plays a crucial role in biological activity and chemical reactivity.

The unique combination of these substituents leads to distinct chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

Due to its functional groups. Some notable reactions include:

  • Nucleophilic Substitution: The thiourea group can undergo nucleophilic substitution reactions, where it can react with electrophiles.
  • Condensation Reactions: It can react with aldehydes or ketones to form thiazolidinones, which are important in medicinal chemistry.
  • Deprotonation: The thiourea nitrogen atoms can be deprotonated under basic conditions, increasing nucleophilicity and allowing further reactions.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

The biological activity of [4-Bromo-2-(trifluoromethyl)phenyl]thiourea is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. Studies have shown that compounds containing thiourea moieties often exhibit:

  • Antitumor Activity: Some derivatives have been studied for their potential in cancer treatment due to their ability to inhibit tumor cell proliferation.
  • Antimicrobial Properties: The compound may demonstrate activity against various bacterial strains, making it a candidate for antibiotic development.
  • Enzyme Inhibition: Thioureas are known to inhibit certain enzymes, which can be leveraged for therapeutic purposes.

The structure–activity relationship (SAR) analysis indicates that modifications on the phenyl ring significantly influence the biological effects, allowing for targeted drug design .

Several synthetic routes have been developed for [4-Bromo-2-(trifluoromethyl)phenyl]thiourea:

  • Direct Reaction of Thiourea and Halogenated Aromatic Compounds:
    • Thiourea is reacted with 4-bromo-2-trifluoromethylphenol in the presence of a base, facilitating the formation of the thiourea linkage.
  • Using Isocyanates:
    • An alternative method involves reacting an isocyanate derived from 4-bromo-2-(trifluoromethyl)phenol with ammonium thiocyanate, yielding the desired thiourea product.

These methods highlight the versatility in synthesizing this compound, allowing for variations based on available starting materials and desired purity levels.

[4-Bromo-2-(trifluoromethyl)phenyl]thiourea has several applications across different fields:

  • Pharmaceuticals: Its potential as an antitumor and antimicrobial agent makes it a candidate for drug development.
  • Agricultural Chemicals: The compound may serve as a pesticide or herbicide due to its biological activity against pests.
  • Material Science: Its unique chemical properties allow it to be used in developing new materials with specific functionalities.

Interaction studies involving [4-Bromo-2-(trifluoromethyl)phenyl]thiourea focus on understanding how this compound interacts with biological macromolecules:

  • Protein Binding Studies: These studies assess how well the compound binds to target proteins, which is crucial for evaluating its therapeutic potential.
  • Mechanism of Action Investigations: Research aims to elucidate how the compound exerts its biological effects at the molecular level, including enzyme inhibition pathways and receptor interactions.

Such studies are vital for optimizing the compound's effectiveness and minimizing potential side effects.

Several compounds share structural similarities with [4-Bromo-2-(trifluoromethyl)phenyl]thiourea. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-BromoanilineContains an amine group instead of thioureaKnown for its use in dye synthesis
2-TrifluoromethylphenylthioureaSimilar phenyl ring but without bromineExhibits different biological activity profiles
3-Bromo-4-(trifluoromethyl)anilineContains both bromine and trifluoromethylUsed in pharmaceuticals but with distinct SAR

The uniqueness of [4-Bromo-2-(trifluoromethyl)phenyl]thiourea lies in its specific combination of halogenated substituents and the thiourea functional group, which collectively enhance its reactivity and biological activity compared to these similar compounds.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

[4-Bromo-2-(trifluoromethyl)phenyl]thiourea

Dates

Modify: 2023-08-15

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